molecular formula C13H12O3 B121047 (S)-a-Methoxy-2-naphthylacetic acid CAS No. 157134-51-5

(S)-a-Methoxy-2-naphthylacetic acid

Cat. No. B121047
CAS RN: 157134-51-5
M. Wt: 216.23 g/mol
InChI Key: OQVFHDWREDKUCW-LBPRGKRZSA-N
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Description

(S)-α-Methoxy-2-naphthylacetic acid is a compound related to the family of naphthylacetic acids, which are known for their applications in the synthesis of pharmaceuticals, particularly anti-inflammatory agents like naproxen. The compound's structure includes a naphthalene ring system, which is a fused two-ring system with aromatic properties, substituted with a methoxy group and an acetic acid moiety.

Synthesis Analysis

The synthesis of related naphthylacetic acid derivatives has been explored in various studies. For instance, a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involves a multi-step process starting with Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene. This is followed by regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Another study describes the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, which involves optical resolution and an intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation and Hofmann rearrangement . These methods highlight the complexity and precision required in the synthesis of optically active naphthylacetic acid derivatives.

Molecular Structure Analysis

The molecular structure of (S)-α-Methoxy-2-naphthylacetic acid would consist of a naphthalene core with a methoxy group and an acetic acid side chain. The stereochemistry at the α-position is significant for the biological activity of the compound. The precise arrangement of atoms and functional groups within the molecule can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The synthesis of naphthylacetic acid derivatives typically involves several chemical reactions. For example, the Pd-catalyzed reactions mentioned in the synthesis of a related compound are crucial for forming the carbon-carbon and carbon-oxygen bonds. The intramolecular Friedel-Crafts reaction is another key step in forming the cyclic structure of the naphthylamine derivative . These reactions are carefully chosen to maintain the integrity of the functional groups and the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-α-Methoxy-2-naphthylacetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic acids. These might include moderate solubility in organic solvents, the potential for hydrogen bonding due to the carboxylic acid group, and the ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group could influence the electron density of the naphthalene ring, affecting its reactivity.

Scientific Research Applications

Pharmacological Potential and Industrial Applications

Naphthoquinones, including compounds structurally related to (S)-α-Methoxy-2-naphthylacetic acid, have been the subject of extensive study due to their wide range of biological activities. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, showcasing their potential for the treatment of various diseases. The pharmacological activities and mechanisms of action are often attributed to their oxide/reduction and acid/base properties, which can be modulated by substituting groups on the naphthoquinone ring. This modulation enhances their interaction with biological cations, anions, small molecules, and macromolecules such as DNA, enzymes, and receptors, thereby exhibiting extensive potentiality in medicinal applications (López et al., 2014).

Furthermore, synthetic derivatives of naphthoquinones have been explored for their anticancer properties, with several entering clinical trials. This research underscores the significance of naphthoquinone chromophores in natural products and synthetic drugs, highlighting the ongoing interest in their biological properties, especially in anticancer activity (Tandon & Kumar, 2013).

In addition to their medicinal potential, naphthoquinones and their derivatives have industrial applications. They are involved in bioremediation, photocatalytic ozonation, and laccase-based catalysis, indicating their versatility beyond biomedical uses. The strong antioxidant activity of certain derivatives, attributed to methoxy groups on the aromatic ring, confers beneficial effects for human health, suggesting potential in modulating enzyme activity, protein dynamics, and various transcription factors involved in diabetes, inflammation, cancer, and angiogenesis (Srinivasulu et al., 2018).

Environmental and Analytical Chemistry Applications

Naphthoquinones also play a role in environmental and analytical chemistry, particularly in the disinfection of wastewater. The effectiveness of certain acids as disinfectants for wastewater effluents has been increasingly recognized, reflecting their broad spectrum of antimicrobial activity even in the presence of heterogeneous organic matter. This area of application emphasizes the environmental advantages of these compounds, potentially offering cost-competitive alternatives to traditional disinfectants if mass production scales up (Kitis, 2004).

properties

IUPAC Name

(2S)-2-methoxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVFHDWREDKUCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157134-51-5
Record name (S)-α-Methoxy-2-naphthylacetic acid
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